2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
“2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a general procedure involves the use of an appropriate aniline and diisopropylethylamine in dichloromethane at 20℃ . An appropriate carbonyl chloride is dissolved in dried dichloromethane and added drop-wise. The reaction mixture is then left at room temperature for 10 hours and monitored by TLC .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride” such as boiling point, solubility, and stability are not specified in the retrieved documents .Scientific Research Applications
Structural Analysis and Crystallography
One significant application lies in the structural analysis and crystallography of related compounds. For instance, the structural elucidation of complex molecules, like (E)-1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)-3-(2-methoxyphenyl)prop-2-en-1-one, provides insights into their molecular geometry, crystal packing, and intermolecular interactions, facilitating the understanding of their chemical behavior and reactivity (Wan-Sin Loh et al., 2010).
Organic Synthesis and Chemical Reactivity
This chemical is also pivotal in organic synthesis and the study of chemical reactivity. The compound serves as a precursor or intermediate in synthesizing various organic molecules. For example, the hypervalent iodine(III)-mediated oxidative acetoxylation of 2-methoxyphenols demonstrates the compound's utility in constructing nitrogen-containing heterocycles, such as indoles and quinolines, showcasing its versatility in organic synthesis (S. Quideau et al., 2001).
Corrosion Inhibition
The quinoline derivatives, including those related to 2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride, have been explored for their corrosion inhibition properties. Computational studies and experimental findings highlight the effectiveness of novel quinoline derivatives in protecting metals against corrosion, making them valuable in materials science and engineering (Şaban Erdoğan et al., 2017).
Antibacterial Applications
Moreover, the synthesis of quinoline sulfonamides from derivatives of 2-(3-Methoxyphenyl)quinoline highlights the exploration of quinoline compounds in developing new antibacterial agents. These compounds have shown promising activity against various bacterial strains, underlining their potential in medicinal chemistry and pharmaceutical research (S. Alavi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-21-12-6-4-5-11(9-12)16-10-14(17(18)20)13-7-2-3-8-15(13)19-16/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYVAQQJRIZFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240153 | |
Record name | 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160264-60-7 | |
Record name | 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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